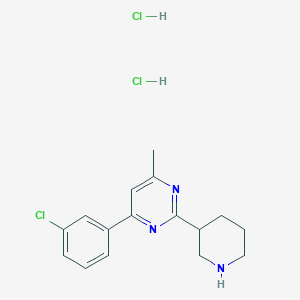

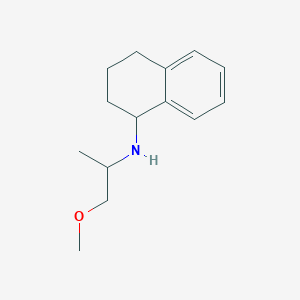

4-(3-Chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride

Overview

Description

This compound seems to be a derivative of phenylpiperazines . Phenylpiperazines are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Medicinal Chemistry: Drug Discovery

Piperazine derivatives, like the compound , are significant in medicinal chemistry due to their presence in several blockbuster drugs. They are particularly valued for their anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The structural diversity of piperazines is somewhat limited, with many drugs containing substituents only at the nitrogen positions. However, recent advances in C–H functionalization have expanded the possibilities for creating functionalized piperazines, potentially enhancing the pharmacological profiles of new drug candidates .

Pharmacokinetics: Solubility and Bioavailability

The presence of nitrogen atoms in piperazine compounds serves as hydrogen bond donors/acceptors, which can significantly improve water solubility and bioavailability. This is crucial for the development of new pharmaceuticals, as it influences the drug’s absorption, distribution, metabolism, and excretion (ADME) properties .

Synthetic Methods: C–H Functionalization

Recent synthetic methods have focused on the C–H functionalization of the carbon atoms of the piperazine ring. This approach allows for the introduction of functional groups that can modulate the biological activity and pharmacokinetic properties of the resulting compounds. Such advancements in synthetic chemistry are essential for the development of new drugs with improved efficacy and safety profiles .

Analytical Chemistry: Substance Identification

The compound has been used in the determination of designer piperazines in urine specimens using techniques like GC-MS and LC-ESI-MS. This application is vital in forensic toxicology and drug monitoring, where accurate identification of substances is required for legal and medical purposes .

Aquaculture: Antiparasitic Research

In aquaculture, this compound has been utilized to investigate the in vitro efficacy of newly synthesized compounds, such as fluoroquinolones, against parasites like Philasterides dicentrarchi. This type of research is critical for protecting aquatic species from parasitic infections, which can have significant economic impacts on the aquaculture industry .

Neuropharmacology: Behavioral Studies

Neuropharmacological studies have employed this compound to induce hypophagia in rats, providing insights into the mechanisms of appetite control and feeding behavior. Such studies can lead to the development of treatments for disorders related to eating, such as obesity or anorexia .

properties

IUPAC Name |

4-(3-chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3.2ClH/c1-11-8-15(12-4-2-6-14(17)9-12)20-16(19-11)13-5-3-7-18-10-13;;/h2,4,6,8-9,13,18H,3,5,7,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZJGKBRTINJDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CCCNC2)C3=CC(=CC=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

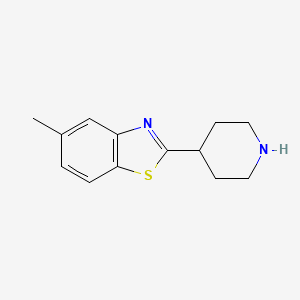

![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B1462258.png)

![(Pentan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1462266.png)

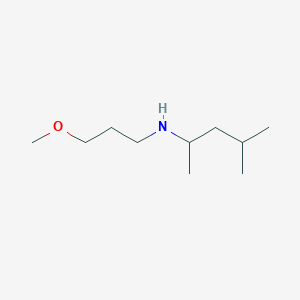

![(Butan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1462267.png)

amine](/img/structure/B1462269.png)

![N-[(4-fluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1462271.png)

amine](/img/structure/B1462274.png)

amine](/img/structure/B1462279.png)

amine](/img/structure/B1462281.png)